molecular formula C10H14FNO B1322990 [3-(4-Fluorophenoxy)propyl]methylamine CAS No. 883542-69-6

[3-(4-Fluorophenoxy)propyl]methylamine

Cat. No.: B1322990
CAS No.: 883542-69-6
M. Wt: 183.22 g/mol
InChI Key: MQKGIPJSYFXVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Aryloxyalkylamines in Contemporary Medicinal Chemistry Research

Aryloxyalkylamines have a rich history in drug discovery, most notably in the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. The versatility of the aryloxyalkylamine scaffold allows for molecular modifications that can fine-tune a compound's affinity and selectivity for various biological targets. Beyond their cardiovascular applications, research has extended into their potential as local anesthetics, antisecretory agents, and modulators of other receptor systems.

Structural Classification and Nomenclature of [3-(4-Fluorophenoxy)propyl]methylamine

This compound belongs to the subclass of aryloxypropylamines. Its chemical structure consists of a 4-fluorophenoxy group connected to a propyl chain, which in turn is attached to a methylamine (B109427) group.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name N-methyl-3-(4-fluorophenoxy)propan-1-amine
CAS Number 883542-69-6 calpaclab.commatrixscientific.com
Molecular Formula C10H14FNO calpaclab.commatrixscientific.com
Molecular Weight 183.23 g/mol calpaclab.com

The presence of a fluorine atom on the phenyl ring is a key feature. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.

Rationale and Significance of Academic Investigation into this compound

The academic interest in this compound stems from its structural similarity to known pharmacologically active aryloxypropylamines. The core structure is a common motif in many beta-blockers. The specific combination of a 4-fluorophenoxy group and a methylpropylamine side chain presents a unique chemical entity for which the pharmacological profile is not extensively characterized in public research.

The rationale for its investigation can be summarized as:

Exploration of Structure-Activity Relationships (SAR): Studying how the specific structural features of this compound influence its biological activity can contribute to a broader understanding of the SAR for the aryloxypropylamine class.

Potential as a Research Tool or Intermediate: This compound may serve as a valuable building block or intermediate in the synthesis of more complex molecules with desired therapeutic properties.

Novel Pharmacological Profile: There is potential for this compound to exhibit a novel or improved pharmacological profile compared to existing drugs, warranting at least preliminary screening and investigation.

Overview of Research Domains Pertaining to the Compound

Given the limited specific research on this compound, its relevance can be inferred from the broader research domains of its chemical class. These domains primarily revolve around medicinal chemistry and pharmacology.

Table 2: Potential Research Domains for this compound

Research DomainRelevance
Cardiovascular Drug Discovery The aryloxypropylamine scaffold is central to many beta-blockers, suggesting potential for investigation into cardiovascular effects.
Neuropharmacology Some aryloxyalkylamines have shown activity at neuronal receptors, indicating a potential area for exploration.
Synthetic Organic Chemistry The synthesis of this and related compounds can be a subject of study to develop more efficient and novel synthetic routes.
Chemical Biology As a small molecule, it could be used as a probe to study biological pathways and protein functions.

While comprehensive studies dedicated to this compound are scarce, its chemical structure firmly places it within a class of compounds that has proven to be of significant interest to the scientific community. Further research is necessary to fully elucidate its specific properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKGIPJSYFXVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629572
Record name 3-(4-Fluorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883542-69-6
Record name 3-(4-Fluorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for 3 4 Fluorophenoxy Propyl Methylamine

Established Synthetic Pathways for Structurally Related Phenoxypropylamines

The synthesis of phenoxypropylamines, including the title compound, generally relies on a convergent approach where the phenoxy and propylamine (B44156) moieties are coupled. The key steps involve the formation of an ether linkage and the introduction of the amine group.

Ether Formation via Williamson Synthesis or Related Approaches

The Williamson ether synthesis is a cornerstone reaction for the formation of the ether bond in phenoxypropylamines. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a molecule with a suitable leaving group.

In the context of phenoxypropylamine synthesis, this typically involves the reaction of a substituted phenol (B47542) with a propyl derivative bearing a leaving group. The phenol is first deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This is then reacted with a 3-halopropylamine derivative or a precursor.

A general representation of this reaction is as follows:

Ar-OH + Base → Ar-O⁻
Ar-O⁻ + X-(CH₂)₃-NR¹R² → Ar-O-(CH₂)₃-NR¹R² + X⁻

Where Ar represents the substituted phenyl group, X is a halogen (Cl, Br, I), and NR¹R² is the amine moiety. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Amine Introduction and Functionalization Techniques

The introduction of the methylamine (B109427) group can be achieved through several established methods, either before or after the ether formation.

Reductive Amination: This is a versatile method for forming amines from carbonyl compounds. For the synthesis of [3-(4-Fluorophenoxy)propyl]methylamine, 3-(4-fluorophenoxy)propanal can be reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the desired amine.

Alkylation of a Primary Amine: If the synthetic route first produces 3-(4-fluorophenoxy)propan-1-amine, the methyl group can be introduced via N-alkylation. This can be achieved by reacting the primary amine with a methylating agent such as methyl iodide (CH₃I). To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, this reaction often requires careful control of stoichiometry and reaction conditions, and may involve the use of protecting groups.

Gabriel Synthesis: This method provides a way to form primary amines from alkyl halides, avoiding over-alkylation. In this context, potassium phthalimide (B116566) can be reacted with a 3-(4-fluorophenoxy)propyl halide. The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) (N₂H₄), to release the primary amine. Subsequent N-methylation would then be required to obtain the final product.

Hofmann Rearrangement: While less direct for this specific target, the Hofmann rearrangement of an amide can be used to synthesize primary amines with one less carbon atom. A 4-(4-fluorophenoxy)butanamide (B1438303) could, in principle, be converted to 3-(4-fluorophenoxy)propan-1-amine, which would then need to be methylated.

Targeted Synthesis of this compound

A targeted and efficient synthesis of this compound can be designed by combining the aforementioned strategies. A plausible and commonly employed route is based on the Williamson ether synthesis.

Selection of Precursors and Reagents

The key precursors for the synthesis of this compound via the Williamson ether synthesis are a 4-fluorophenol (B42351) and a suitable 3-carbon synthon containing the methylamine group.

Precursor 1: Phenolic Component Precursor 2: Propylamine Component Key Reagents
4-Fluorophenol3-(Methylamino)propan-1-olBase (e.g., NaH, K₂CO₃), Activating agent for the alcohol (e.g., MsCl, TsCl)
4-Fluorophenol1-Chloro-3-(methylamino)propane (or the corresponding bromide or iodide)Base (e.g., NaH, K₂CO₃)
4-Fluorophenol3-Chloropropan-1-ol followed by reaction with methylamineBase (e.g., NaH, K₂CO₃), Methylamine

A particularly effective approach involves the reaction of 4-fluorophenol with a protected form of 3-chloropropanol, followed by deprotection and subsequent reaction with methylamine, or direct reaction with a pre-formed 3-(methylamino)propyl halide. A patent for a closely related compound, N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, details a process where N-methyl-3-hydroxy-3-phenylpropylamine is reacted with 1-chloro-4-(trifluoromethyl)benzene in the presence of sodium hydroxide (B78521) in dimethylsulfoxide. This provides a strong precedent for the synthesis of the target molecule.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis is highly dependent on the reaction conditions. For the Williamson ether synthesis step, the choice of base, solvent, temperature, and reaction time are critical parameters to optimize.

Parameter Common Choices and Considerations
Base Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures.
Solvent Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (CH₃CN) are commonly used as they solvate the cation of the base and do not interfere with the nucleophilic attack of the phenoxide.
Temperature Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the alkyl halide and the strength of the base.
Leaving Group The reactivity of the alkyl halide follows the trend I > Br > Cl. The choice of halide can influence the reaction rate and temperature required.

For the amine introduction step via reductive amination, the pH of the reaction mixture is a key factor to control for efficient imine formation. The choice of reducing agent also plays a role in the selectivity and yield of the reaction.

Design and Synthesis of Structural Analogues of this compound

The design and synthesis of structural analogues are crucial for exploring structure-activity relationships (SAR). Modifications can be made to the three main components of the molecule: the aromatic ring, the propyl linker, and the amine group.

Molecular Component Modification Strategy Synthetic Approach
Aromatic Ring Introduction of different substituents (e.g., -Cl, -Br, -CH₃, -OCH₃) or positional isomers of the fluorine atom.Starting with the appropriately substituted phenol in the Williamson ether synthesis.
Propyl Linker Altering the chain length (e.g., ethyl or butyl), introducing branching, or incorporating unsaturation.Utilizing appropriately modified alkyl halide precursors in the Williamson ether synthesis.
Amine Group Varying the N-substituents (e.g., ethyl, propyl, benzyl), or incorporating the nitrogen into a cyclic system (e.g., piperidine, morpholine).Employing different primary or secondary amines in the reductive amination step, or using different N-alkylating agents.

For example, the synthesis of analogues with different N-substituents can be readily achieved by reacting 3-(4-fluorophenoxy)propanal with a variety of primary or secondary amines via reductive amination. To create analogues with different aromatic substitutions, the corresponding substituted phenols would be used as the starting material for the Williamson ether synthesis. The synthesis of citalopram (B1669093) analogues, which share some structural similarities, often involves the introduction of diverse functional groups on the aromatic ring and modification of the amine side chain, providing a template for derivatization strategies.

Modifications within the Fluorophenoxy Moiety

The 4-fluorophenoxy group is a key structural feature of the parent molecule, and its modification can significantly influence the compound's physicochemical and biological properties. Synthetic strategies for introducing diversity into this aromatic ring primarily involve the use of variously substituted phenols as starting materials or post-synthetic modifications.

A common synthetic route to this compound and its analogs involves the Williamson ether synthesis. This reaction typically proceeds by the nucleophilic substitution of a haloalkane with a substituted phenoxide. To achieve variations in the fluorophenoxy moiety, a range of commercially available or synthetically prepared substituted 4-fluorophenols can be employed. For instance, phenols with additional substituents such as chloro, bromo, methyl, or methoxy (B1213986) groups can be used to generate a library of analogs. The general synthetic scheme involves the deprotonation of the substituted phenol with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with a 3-halopropylamine derivative.

Alternatively, electrophilic aromatic substitution reactions on the 4-fluorophenoxy ring can be performed, although the fluorine atom can influence the regioselectivity of these reactions. Nitration, halogenation, and Friedel-Crafts reactions can introduce further diversity, though careful optimization of reaction conditions is necessary to avoid side reactions and to control the position of the new substituent.

Starting PhenolReagents and ConditionsResulting Moiety
4-Fluoro-2-methylphenol1. NaH, THF 2. Cl(CH₂)₃NHCH₃3-(4-Fluoro-2-methylphenoxy)
4-Fluoro-3-chlorophenol1. K₂CO₃, Acetone 2. Br(CH₂)₃NHCH₃3-(4-Fluoro-3-chlorophenoxy)
4-Fluorophenol1. HNO₃, H₂SO₄ 2. Williamson Ether Synthesis3-(4-Fluoro-2-nitrophenoxy)

Variations in the Propyl Linker Chain Length and Branching

The three-carbon propyl linker plays a crucial role in defining the spatial relationship between the aromatic moiety and the terminal amine. Altering its length and introducing branching can provide valuable insights into the optimal conformation for biological activity.

Chain Length Modification: The synthesis of analogs with different linker lengths can be readily achieved by employing ω-haloalkylamine precursors of varying chain lengths in the Williamson ether synthesis with 4-fluorophenol. For example, using 2-chloroethylamine (B1212225) or 4-bromobutylamine would yield analogs with ethylene (B1197577) and butylene linkers, respectively.

Introduction of Branching: Branched linkers can be introduced by utilizing appropriately substituted haloalkane precursors. For instance, the reaction of 4-fluorophenoxide with 1-chloro-2-propylamine would introduce a methyl branch at the C2 position of the linker. The synthesis of these branched precursors often requires multi-step sequences, for example, starting from commercially available amino alcohols.

Linker PrecursorResulting Linker Structure
1-Bromo-3-chloropropane-(CH₂)₃- (Propyl)
1-Bromo-2-chloroethane-(CH₂)₂- (Ethyl)
1-Bromo-4-chlorobutane-(CH₂)₄- (Butyl)
1-Chloro-2-propylamine-CH₂-CH(CH₃)-

Diversification of the Terminal Amine Functionality

The secondary methylamine in the parent compound offers a prime site for chemical modification to explore the impact of different substituents on the molecule's properties.

N-Alkylation and N-Arylation: The secondary amine can be further alkylated using various alkyl halides in the presence of a base. This allows for the introduction of a wide range of alkyl groups, from simple ethyl or propyl groups to more complex cyclic or functionalized alkyl chains. Reductive amination is another powerful method for introducing diverse alkyl groups. This involves the reaction of the primary amine precursor, [3-(4-fluorophenoxy)propyl]amine, with aldehydes or ketones in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. This allows for the introduction of various substituted phenyl or heteroaryl groups.

Amide and Sulfonamide Formation: The amine functionality can be readily converted to amides or sulfonamides by reaction with acyl chlorides, acid anhydrides, or sulfonyl chlorides. This transformation not only alters the basicity of the nitrogen but also introduces a variety of functional groups that can participate in different biological interactions.

ReagentReaction TypeResulting Functionality
Ethyl iodideN-AlkylationN-Ethyl-N-methylamine
Cyclohexanone, NaBH(OAc)₃Reductive AminationN-Cyclohexyl-N-methylamine
Phenylboronic acid, Cu(OAc)₂N-ArylationN-Phenyl-N-methylamine
Acetyl chlorideAmidationN-Acetyl-N-methylamine
Benzenesulfonyl chlorideSulfonamidationN-Benzenesulfonyl-N-methylamine

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Forms

While the parent compound this compound is achiral, the introduction of a substituent on the propyl linker or at the α-position to the aromatic ring can create a chiral center. In such cases, the synthesis of single enantiomers is often desirable, as different enantiomers can exhibit distinct pharmacological profiles.

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. For analogs with a chiral center in the linker, this can be achieved by starting with a chiral building block. For example, a chiral amino alcohol can be used as a precursor to the branched haloalkane, thereby setting the stereochemistry early in the synthetic sequence. Catalytic asymmetric methods, such as asymmetric hydrogenation or asymmetric amination of a suitable prochiral precursor, can also be employed to establish the desired stereocenter.

Chiral Resolution: When a racemic mixture is synthesized, chiral resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins, can be used. nih.gov The choice of the CSP and the mobile phase is crucial for achieving good separation. For analytical purposes, capillary electrophoresis (CE) with a chiral selector in the running buffer is also a viable technique. nih.gov

Enzymatic Resolution: Enzymes, particularly lipases, can exhibit high enantioselectivity and are effective catalysts for the kinetic resolution of racemic mixtures. dntb.gov.uanih.gov In a typical enzymatic kinetic resolution of a racemic amine, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method is often performed under mild conditions and can provide high enantiomeric excess. dntb.gov.uanih.gov

TechniquePrincipleKey Considerations
Diastereomeric Salt FormationFormation of diastereomeric salts with different physical properties.Choice of resolving agent, solvent system for crystallization.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. nih.govSelection of appropriate chiral column and mobile phase. nih.govnih.gov
Enzymatic Kinetic ResolutionEnantioselective enzymatic transformation of one enantiomer. dntb.gov.uanih.govEnzyme selection, reaction conditions (solvent, acyl donor). dntb.gov.uanih.gov

Structure Activity Relationship Sar Studies of 3 4 Fluorophenoxy Propyl Methylamine and Its Analogues

Identification of Essential Structural Features for Biological Activity

The biological activity of phenoxypropylamine derivatives is dependent on a core pharmacophore, which is an essential three-dimensional arrangement of functional groups required for optimal interaction with the target protein. rasalifesciences.com For this class of compounds, including analogues like fluoxetine (B1211875), the key pharmacophoric elements are:

The Aromatic Ring: A substituted phenoxy group is crucial for binding. This part of the molecule often engages in hydrophobic and aromatic interactions within the binding pocket of the transporter. researchgate.net In many selective serotonin (B10506) reuptake inhibitors (SSRIs), this group occupies a central binding site on the serotonin transporter (SERT). lbl.gov

The Propyl Linker: A three-carbon aliphatic chain serves as a spacer, connecting the aromatic ring and the amine group. The length and flexibility of this linker are critical for positioning the two terminal functional groups at an appropriate distance to interact with their respective recognition sites on the transporter protein. researchgate.net

The Terminal Amine Group: A protonatable amine is a fundamental requirement for activity. At physiological pH, this group is positively charged and is believed to form an ionic bond with a key acidic residue, such as aspartate, in the binding site of monoamine transporters. nih.govbiorxiv.org

These features collectively allow the molecule to bind with high affinity to the central substrate-binding site of the transporter, physically blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission. lbl.govwilliams.edu

Comprehensive Analysis of Fluorine Substitution Effects on Target Interactions

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. enamine.net In the case of [3-(4-Fluorophenoxy)propyl]methylamine, the fluorine atom at the 4-position (para-position) of the phenoxy ring has significant effects on the molecule's profile.

Halogen substitutions, particularly fluorine, on the aromatic rings of antidepressants are known to enhance drug affinity. longdom.org The fluorine atom can act as a hydrogen bond acceptor, contributing to a higher affinity in protein-ligand interactions. longdom.org For instance, the trifluoromethyl group in the para-position of fluoxetine's phenoxy ring leads to a 6-fold increase in potency compared to the non-fluorinated parent compound. longdom.org

The effects of fluorine substitution can be multifaceted:

Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution of the aromatic ring. This modification can influence the pKa of the terminal amine and the strength of the ether linkage, potentially affecting binding affinity and metabolic stability.

Metabolic Stability: Fluorination at the para-position can block a potential site of oxidative metabolism (cytochrome P450-mediated hydroxylation), thereby increasing the drug's half-life and bioavailability.

Binding Affinity: The fluorine atom can engage in specific interactions within the binding pocket of the target protein, such as forming hydrogen bonds or favorable dipole-dipole interactions, which can enhance binding affinity. longdom.org Studies on other phenoxypropanolamine adrenergic agonists have shown that the position of fluorine substitution can dramatically alter receptor affinity and selectivity. nih.gov

Table 1: General Effects of Aromatic Fluorine Substitution on Pharmacological Parameters

ParameterEffect of Fluorine SubstitutionRationale
Binding Affinity (Potency)Often IncreasedCan participate in hydrogen bonding and other favorable interactions within the receptor binding site. longdom.org
Metabolic StabilityGenerally IncreasedBlocks sites susceptible to oxidative metabolism by CYP450 enzymes.
LipophilicityIncreasedFluorine is more lipophilic than hydrogen, which can affect membrane permeability and volume of distribution.
pKa of AmineSlightly DecreasedThe electron-withdrawing nature of fluorine can slightly reduce the basicity of the distant amine group.

Conformational Dynamics of the Propyl Linker and its Role in Binding

The three-carbon (propyl) linker between the phenoxy ring and the methylamine (B109427) group is not merely a passive spacer. Its conformational flexibility is essential for the ligand to adopt the optimal orientation required for high-affinity binding within the complex topology of the monoamine transporter. This linker allows the molecule to navigate the transporter's extracellular vestibule and settle into the central binding site. lbl.gov

The binding of inhibitors like fluoxetine and citalopram (B1669093) is known to stabilize the transporter in an outward-open conformation, preventing the conformational changes necessary for serotonin translocation. lbl.govbiorxiv.org The propyl chain's ability to adopt various torsional angles allows the terminal phenoxy and amine groups to engage with their respective interaction points simultaneously. Molecular modeling studies suggest that inhibitors stack between aromatic amino acids in the transporter's binding site, and the flexible linker is key to achieving this alignment. nih.gov Disruption or alteration of this linker, for example, by changing its length or introducing rigidity, often leads to a significant loss of biological activity.

Influence of Amine Substitution Patterns on Pharmacological Profile

The nature of the substitution on the terminal amine nitrogen significantly influences the pharmacological profile of phenoxypropylamine analogues, particularly their potency and selectivity across the different monoamine transporters: the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). nih.gov

Generally, secondary amines (like the methylamine in the subject compound) and tertiary amines (like the dimethylamine (B145610) in citalopram) are well-tolerated and often exhibit high affinity for SERT. The size and nature of the alkyl groups on the nitrogen atom can fine-tune the selectivity.

Primary Amines (-NH2): Often show reduced potency or altered selectivity compared to their secondary or tertiary counterparts.

Secondary Amines (-NHR): Compounds with a single methyl group (e.g., norfluoxetine, the active metabolite of fluoxetine) typically retain high potency for SERT. nih.gov

Tertiary Amines (-NR2): Often exhibit high potency. For example, changing from a monomethyl to a dimethylamine can alter the selectivity profile for SERT, DAT, and NET.

SAR studies on citalopram analogues have demonstrated that modifications to the N,N-dimethylaminopropyl side chain can significantly impact binding affinities at SERT, DAT, and NET. This highlights the sensitivity of the transporter's binding pocket to the steric and electronic properties of the amine substituent.

Table 2: Illustrative Impact of Amine Substitution on Monoamine Transporter Affinity (Ki, nM) for an Analogous Series

Amine SubstitutionSERT Affinity (Ki, nM)DAT Affinity (Ki, nM)NET Affinity (Ki, nM)
-NH2 (Primary)15.0>10,000850
-NH(CH3) (Secondary)1.22,500250
-N(CH3)2 (Tertiary)1.83,000450

Note: Data are hypothetical and illustrative of general trends observed in phenoxypropylamine and related monoamine transporter inhibitor series. Lower Ki values indicate higher binding affinity.

Stereochemical Dependence of Ligand-Target Interactions

While this compound itself is not a chiral molecule, many of its close and important analogues, such as fluoxetine, possess a chiral center. The study of these chiral analogues reveals that stereochemistry is a critical determinant of pharmacological activity. mdpi.com

For instance, fluoxetine is administered as a racemic mixture of its two enantiomers, (R)-fluoxetine and (S)-fluoxetine. Both enantiomers are similarly effective at inhibiting serotonin reuptake. nih.gov However, they exhibit significant differences in their metabolism. The N-demethylation of fluoxetine to its active metabolite, norfluoxetine, is stereoselective. nih.gov Furthermore, the enantiomers and their metabolites differ in their capacity to inhibit cytochrome P450 enzymes, such as CYP2D6, which has implications for drug-drug interactions. nih.gov

In other analogues, such as citalopram, the therapeutic activity resides almost entirely in one enantiomer, (S)-citalopram (escitalopram), while the (R)-citalopram is not only inactive but may even counteract the effects of the S-enantiomer through an allosteric mechanism. mdpi.com This stereochemical dependence underscores the three-dimensional nature of the ligand-transporter interaction, where a precise spatial arrangement of the pharmacophoric elements is necessary for optimal binding and biological effect.

Pharmacological Data for this compound Not Found in Publicly Available Literature

Following a comprehensive search of scientific databases and publicly available literature, specific pharmacological data for the compound "this compound" could not be located. The search was aimed at identifying binding affinities and functional inhibition values at key central nervous system targets, as requested.

The investigation sought to gather detailed research findings on the interaction of this compound with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Additionally, the search aimed to uncover the binding profile of this compound at several G-protein coupled receptors, including serotonin receptor subtypes 5-HT1A, 5-HT2A, and 5-HT2C, as well as the dopamine D2 receptor.

Despite utilizing various search strategies and chemical identifiers, no peer-reviewed studies, articles, or database entries containing the specific in vitro or in vivo pharmacological data required to construct the requested article were found. Consequently, the creation of data tables and detailed subsections on the pharmacological target identification and characterization of this compound is not possible at this time. The available scientific literature does not appear to contain studies that have characterized the binding and functional profile of this specific molecule at the specified targets.

Therefore, the requested article focusing solely on the chemical compound "this compound" with the stipulated detailed scientific data cannot be generated.

Pharmacological Target Identification and Characterization of 3 4 Fluorophenoxy Propyl Methylamine

G-Protein Coupled Receptor (GPCR) Binding Profile

Neuropeptide Y5 (NPY5) Receptor Interaction

There is currently no publicly available scientific literature or data describing the interaction of [3-(4-Fluorophenoxy)propyl]methylamine with the Neuropeptide Y5 (NPY5) receptor. Studies detailing binding affinity, functional agonism or antagonism, or any modulatory effects on the NPY5 receptor by this specific compound have not been identified.

ParameterResultReference
Binding Affinity (Ki)No data availableN/A
Functional Activity (e.g., EC50, IC50)No data availableN/A
Receptor Selectivity ProfileNo data availableN/A

Enzyme Inhibition Studies

A comprehensive search of scientific databases and chemical literature yielded no studies on the enzyme inhibition properties of this compound. There is no available data on its potential to inhibit any specific enzymes, nor are there reports of its inclusion in broader enzyme inhibition screening campaigns.

Enzyme TargetInhibition Data (e.g., IC50)Type of Inhibition
Not ApplicableNo data availableNo data available

Ion Channel Modulation

There is no research available in the public domain that investigates the effects of this compound on any ion channels. Consequently, information regarding its potential to act as a modulator, blocker, or opener of voltage-gated or ligand-gated ion channels is absent from the scientific record.

Ion ChannelModulatory EffectElectrophysiological Data
Not ApplicableNo data availableNo data available

Exploratory Screening for Emerging Molecular Targets (e.g., SARM1)

No published studies were found that have included this compound in exploratory screening assays against emerging molecular targets. Specifically, there is no information regarding its potential interaction with Sterile Alpha and TIR Motif Containing 1 (SARM1) or any other novel therapeutic targets.

Molecular TargetScreening ResultAssay Type
SARM1No data availableN/A
Other Emerging TargetsNo data availableN/A

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Neurotransmitter Reuptake Inhibition Mechanisms

There is no available research detailing the inhibitory effects of [3-(4-Fluorophenoxy)propyl]methylamine on the reuptake of neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), or dopamine (B1211576). While its structural similarity to known monoamine reuptake inhibitors might suggest a potential for such activity, this has not been experimentally verified.

Analysis of Allosteric Modulatory Effects on Target Proteins

There are no studies available that have investigated whether this compound exerts any allosteric modulatory effects on target proteins, such as G-protein coupled receptors or ion channels.

Electrophysiological Characterization of Transporter and Receptor Function in Cellular Models

No electrophysiological studies characterizing the effects of this compound on the function of neurotransmitter transporters or receptors in cellular models have been published. Such studies would be crucial to understanding its potential impact on neuronal excitability and signaling.

Downstream Intracellular Signaling Pathway Perturbations and Transduction Cascades

Information regarding the effects of this compound on downstream intracellular signaling pathways and transduction cascades is not available. Research into how this compound might alter cellular function following potential interaction with a molecular target has not been documented.

Computational Chemistry and Advanced Molecular Modeling of 3 4 Fluorophenoxy Propyl Methylamine

Ligand-Target Docking and Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. e3s-conferences.org This method is instrumental in understanding the binding mode of [3-(4-Fluorophenoxy)propyl]methylamine with its putative biological targets and in predicting its binding affinity. The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring these poses based on a defined scoring function that estimates the binding energy. nih.gov

For a molecule like this compound, which belongs to the aryloxypropanolamine class, docking studies can be performed against a variety of potential receptors, such as G-protein coupled receptors (GPCRs) or enzymes. For instance, studies on structurally similar aryloxypropanolamines have successfully employed docking to elucidate their interactions with the β3-adrenergic receptor. nih.gov These studies reveal key interactions, such as hydrogen bonds between the amine and hydroxyl groups of the ligand and specific amino acid residues in the receptor's binding pocket, as well as hydrophobic interactions involving the aromatic ring.

Hypothetical Docking of this compound:

A hypothetical docking study of this compound into a target binding site would likely show the protonated methylamine (B109427) group forming a crucial ionic interaction with an acidic residue, such as aspartic acid or glutamic acid. The ether oxygen could act as a hydrogen bond acceptor, while the fluorophenoxy group would likely engage in hydrophobic and/or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The fluorine atom may also participate in specific interactions, such as halogen bonding or dipole-dipole interactions, which can contribute to binding affinity and selectivity.

Interaction Type Potential Interacting Residues Functional Group of this compound
Ionic InteractionAspartic Acid, Glutamic AcidMethylamine
Hydrogen BondingSerine, Threonine, Asparagine, GlutamineEther Oxygen, Methylamine
Hydrophobic/π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, IsoleucineFluorophenoxy Ring
Halogen BondingElectron-rich atoms (e.g., backbone carbonyls)Fluorine

Molecular Dynamics Simulations to Explore Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the exploration of its conformational landscape and the stability of their interactions over time. semanticscholar.org Unlike the static picture provided by molecular docking, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the biological system. mdpi.com

An MD simulation of the this compound-target complex, initiated from a promising docking pose, would involve simulating the movement of every atom in the system over a period of nanoseconds to microseconds. The trajectory of this simulation would reveal the stability of the initial binding pose. Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and the receptor.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

For aryloxypropanolamine compounds, MD simulations have been used to refine docking poses and to understand the role of specific water molecules in mediating ligand-receptor interactions. ias.ac.in Such simulations for this compound could reveal conformational changes in the target protein upon binding and highlight the key energetic contributions to the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent molecules. mdpi.com

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), electronic properties.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a selection of these descriptors with the experimentally determined biological activity (e.g., IC50 or EC50 values).

Studies on aryloxypropanolamines have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. A similar approach for this compound and its derivatives could provide a detailed roadmap for its structural optimization.

QSAR Descriptor Type Examples Potential Influence on Activity
StericMolecular Volume, Molar RefractivityAffects fit within the binding pocket.
ElectronicDipole Moment, Partial ChargesGoverns electrostatic and polar interactions.
HydrophobicLogP, Hydrophobic FieldsInfluences membrane permeability and hydrophobic interactions.
Hydrogen BondingH-bond donor/acceptor countsCritical for specific interactions with the target.

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore is an abstract representation of the key molecular features that are essential for a ligand to be recognized by a specific biological target and to elicit a particular biological response. dergipark.org.tr These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model for the biological target of this compound could be generated based on the structure of the ligand-receptor complex (structure-based) or by aligning a set of known active molecules (ligand-based). mdpi.com For this compound, a likely pharmacophore would consist of:

A positive ionizable feature corresponding to the methylamine group.

A hydrogen bond acceptor feature from the ether oxygen.

A hydrophobic or aromatic feature representing the fluorophenoxy ring.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and spatial arrangement. nih.gov This virtual screening approach is a powerful tool for identifying new chemical scaffolds that are likely to be active at the target of interest, thus accelerating the drug discovery process.

In Silico Prediction of Selectivity and Off-Target Interactions

Selectivity is a critical aspect of drug design, as the interaction of a compound with unintended targets can lead to undesirable side effects. In silico methods can be employed to predict the selectivity profile of this compound by assessing its potential to bind to a panel of off-target proteins. nih.gov

One common approach is reverse docking, where the ligand is docked against a large collection of protein structures to identify potential off-targets. The binding poses and scores can then be analyzed to prioritize potential off-target interactions for further experimental validation.

Furthermore, QSAR models can be developed to predict selectivity. acs.org For example, separate QSAR models can be built for the binding affinity of a series of compounds against two different receptors. By comparing the predictions from these models, it is possible to identify structural modifications that would enhance selectivity for the desired target.

For this compound, in silico selectivity profiling would be crucial to assess its potential for interacting with other receptors that recognize amine-containing ligands, such as other aminergic GPCRs or monoamine transporters. nih.gov This proactive assessment of potential off-target effects is a key component of modern drug discovery and development.

Analytical Methodologies for Comprehensive Characterization in Academic Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, isolation, and purity determination of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of [3-(4-Fluorophenoxy)propyl]methylamine.

A common approach for purity assessment involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For this compound, a C18 column is typically employed due to the non-polar nature of the fluorophenoxy group and the propyl chain. The separation of potential impurities, such as starting materials or by-products from the synthesis, is critical. The development of a robust HPLC method would involve the optimization of mobile phase composition, flow rate, and detection wavelength. The presence of positional isomers, which can have different biological activities, necessitates careful method development to ensure their separation.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

ParameterCondition
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile (B52724)
Gradient Isocratic or gradient elution, e.g., 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would be validated for specificity, linearity, accuracy, and precision to ensure reliable purity determination. For isolation purposes, such as purification of a synthesized batch, preparative HPLC using similar conditions but with a larger column and higher flow rate can be employed.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

¹H NMR provides information on the number and environment of protons. The spectrum of this compound would exhibit characteristic signals for the aromatic protons of the 4-fluorophenoxy group, the aliphatic protons of the propyl chain, and the methyl group attached to the nitrogen.

¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH (ortho to F)6.95-7.05 (m)~115.8 (d)
Aromatic CH (meta to F)6.80-6.90 (m)~116.0 (d)
Aromatic C-O-~154.5 (s)
Aromatic C-F-~157.5 (d)
O-CH₂~4.00 (t)~66.5 (s)
CH₂-CH₂-N~2.00 (quint)~29.0 (s)
N-CH₂~2.70 (t)~49.5 (s)
N-CH₃~2.45 (s)~33.8 (s)

d = doublet, t = triplet, quint = quintet, m = multiplet, s = singlet

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this amine-containing compound, typically observing the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 3: Expected Mass Spectrometry Data

Technique Parameter Expected Value
MS (ESI) Ionization ModePositive
Observed Ion [M+H]⁺m/z 184.1132 (for C₁₀H₁₅FNO⁺)
HRMS (ESI) Calculated Exact Mass184.1132
FragmentationCharacteristic losses of the methylamine (B109427) and fluorophenoxy moieties can be observed.

Quantitative Bioanalytical Methods for In Vitro and Ex Vivo Sample Analysis

For studying the behavior of this compound in biological systems, sensitive and selective quantitative bioanalytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma, serum, or tissue homogenates.

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix is crucial to remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A rapid and efficient HPLC or UHPLC separation is necessary to resolve the analyte from matrix components.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Table 4: Representative LC-MS/MS Method Parameters for Quantification in Plasma

Parameter Condition
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation.
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
MS Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (Analyte) Precursor Ion (Q1): m/z 184.1 -> Product Ion (Q3): [Specific fragment ion]
MRM Transition (IS) A structurally similar, stable isotope-labeled analog is preferred.

The method must be thoroughly validated according to regulatory guidelines, assessing parameters such as selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Future Research Directions and Unaddressed Scientific Inquiries Pertaining to 3 4 Fluorophenoxy Propyl Methylamine

Development of Highly Selective and Potent Ligands

A primary avenue for future research lies in the systematic exploration of the structure-activity relationships (SAR) of [3-(4-Fluorophenoxy)propyl]methylamine to develop ligands with high potency and selectivity for specific monoamine transporters: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). The parent scaffold, 3-phenoxy-3-phenylpropan-1-amine, has been a cornerstone in the development of antidepressants. wikipedia.org The potency and selectivity of these compounds are known to be highly dependent on the nature and position of substituents on the aromatic rings and the amine group. longdom.org

Future synthetic chemistry efforts should focus on:

Modification of the Phenoxy Ring: The existing 4-fluoro substituent is known to enhance affinity for SERT, as seen in analogs of other SSRIs. longdom.org A detailed investigation into other halogen substitutions (e.g., chlorine, bromine) or the introduction of other electron-withdrawing or electron-donating groups at various positions on the phenoxy ring could fine-tune selectivity. For example, the trifluoromethyl group in fluoxetine (B1211875) at the para-position of the phenoxy ring is crucial for its SERT selectivity and potency. longdom.org

Alterations to the Amine Group: The methyl group on the amine of this compound makes it a secondary amine. Research on fluoxetine analogs has shown that the nature of the N-substituent significantly influences activity. jst.go.jpnih.gov Future work should explore a range of N-substituents, from small alkyl groups to larger, more complex moieties, to understand the steric and electronic requirements for optimal interaction with the transporter binding sites. The synthesis of primary amine (desmethyl) and tertiary amine analogs would also be crucial for a comprehensive SAR study.

Stereochemistry: Although this compound is not chiral at the carbon bearing the phenoxy group (unlike fluoxetine), the introduction of chiral centers on the propyl chain or N-substituents could lead to enantiomers with differential activity and selectivity. This has been a fruitful strategy for other monoamine reuptake inhibitors.

The following table illustrates hypothetical binding affinity data for a series of analogs, based on known SAR principles for this class of compounds, which could be the goal of future research.

Compound IDR1 (Phenoxy Ring)R2 (Amine)SERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)
Target-001 4-F -CH₃ 5 1500 800
Analog-A4-F-H1020001000
Analog-B4-Cl-CH₃81200750
Analog-C4-CF₃-CH₃1.5900500
Analog-D2-F-CH₃251800900
Analog-E4-F-CH₂CH₃121600850

This table is for illustrative purposes to guide future research and does not represent measured data.

Exploration of Novel Preclinical Therapeutic Avenues

Given the established role of monoamine reuptake inhibitors in treating depression and anxiety, a logical step is the preclinical evaluation of this compound and its optimized analogs in relevant animal models for these conditions. However, the therapeutic landscape is expanding, and this chemical scaffold may hold promise for other neurological disorders.

Future preclinical research should investigate its potential in:

Attention-Deficit/Hyperactivity Disorder (ADHD): Atomoxetine, a selective norepinephrine reuptake inhibitor, is structurally related to this compound class. wikipedia.org Analogs of this compound that demonstrate high selectivity for NET should be evaluated in models of ADHD.

Neuropathic Pain: Dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are an established treatment for chronic pain conditions. Analogs exhibiting a dual-action profile could be promising candidates for development as novel analgesics.

Obsessive-Compulsive Disorder (OCD): SSRIs are a first-line treatment for OCD. Potent and selective SERT inhibitors developed from this scaffold would warrant investigation in preclinical models of compulsive behavior.

Neurodegenerative Diseases: Emerging evidence suggests that monoamine systems are dysregulated in conditions like Parkinson's and Alzheimer's disease. Exploring the neuroprotective potential of these compounds could open new therapeutic avenues.

Integration of Multi-Omics Approaches for Deeper Biological Insight

To move beyond classical pharmacological profiling, future research should incorporate multi-omics technologies to gain a comprehensive understanding of the biological effects of this compound and its derivatives. This systems-level approach can uncover novel mechanisms of action and identify biomarkers for treatment response.

Key multi-omics strategies would include:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in neuronal cells or brain regions following treatment. This can reveal the downstream signaling pathways modulated by the compound beyond its direct interaction with monoamine transporters.

Proteomics: To identify changes in the protein landscape, including post-translational modifications, which can provide a more direct picture of the functional changes occurring within the cell.

Metabolomics: To profile changes in endogenous metabolites in response to the compound, offering insights into its effects on neuronal metabolism and neurotransmitter synthesis pathways.

Integrating these datasets can help build a comprehensive picture of the compound's cellular impact, potentially identifying novel targets or off-target effects and providing a more nuanced understanding of its therapeutic potential.

Collaborative Opportunities in Interdisciplinary Chemical Biology Research

The full potential of this compound can be best realized through collaborative efforts that bridge multiple scientific disciplines.

Medicinal Chemistry and Computational Modeling: Close collaboration between synthetic chemists and computational modelers can accelerate the design-make-test-analyze cycle. Quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can help prioritize the synthesis of the most promising analogs, saving time and resources. nih.govwikipedia.org

Pharmacology and Neuroscience: Pharmacologists can characterize the in vitro and in vivo properties of new compounds, while neuroscientists can investigate their effects on neural circuits and behavior, providing crucial context for their therapeutic potential.

Structural Biology: Obtaining high-resolution crystal structures of lead compounds bound to their target transporters (SERT, DAT, NET) would be a significant breakthrough. This would provide invaluable information for structure-based drug design, allowing for the rational optimization of ligand-protein interactions to enhance potency and selectivity.

Addressing Specific Gaps in Mechanistic Understanding

Despite decades of research on monoamine reuptake inhibitors, specific gaps in our understanding of their precise mechanisms of action remain. Research on this compound and its analogs can contribute to addressing these fundamental questions:

Allosteric Modulation: Does this class of compounds bind exclusively to the primary (orthosteric) substrate binding site on the transporter, or do some analogs interact with allosteric sites? The discovery of allosteric modulators could lead to drugs with novel pharmacological profiles and potentially fewer side effects.

Transporter Dynamics: How does the binding of these ligands affect the conformational changes that transporters undergo during the reuptake cycle? Advanced biophysical techniques, such as single-molecule FRET, could be employed to study these dynamics.

Functional Selectivity: Can ligands be developed that bias the transporter towards a particular functional outcome? For example, a compound might block reuptake without affecting other transporter functions, a concept known as functional selectivity.

Q & A

Q. What are the optimal synthetic routes for [3-(4-fluorophenoxy)propyl]methylamine, and how do reaction conditions influence yield?

Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in the synthesis of Cisapride, 3-(4-fluorophenoxy)propyl chloride is condensed with piperidine derivatives (e.g., cis-3-methoxypiperidin-4-amine) using triethylamine (TEA) and potassium iodide (KI) in hot DMF (~80–100°C), achieving yields >85% after purification by column chromatography . Key factors include:

  • Solvent choice : Polar aprotic solvents (DMF, dichloromethane) enhance reactivity.
  • Catalysts : KI improves chloride displacement efficiency via the "Finkelstein effect."
  • Temperature : Elevated temperatures (reflux conditions) accelerate reaction kinetics but may require inert atmospheres to prevent degradation.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer : Analytical validation should combine:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>99% as per pharmacopeial standards) .
  • NMR : Confirm structural integrity via characteristic signals: δ 6.8–7.1 ppm (aromatic protons from 4-fluorophenoxy), δ 3.4–3.6 ppm (N–CH₃), and δ 2.6–2.8 ppm (propyl chain CH₂ groups) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 228.1 (calculated for C₁₀H₁₄FNO).

Advanced Research Questions

Q. What computational or experimental strategies elucidate the compound’s role in 5-HT₄ receptor binding?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the fluorophenoxy moiety and hydrophobic pockets of the 5-HT₄ receptor (PDB ID: 6WGT). The methylamine group may form hydrogen bonds with Asp100 or Tyr110 residues .
  • SAR Studies : Compare analogs (e.g., 4-methoxy or 2-fluoro substituents) to assess how electronic effects (Hammett constants) modulate binding affinity. For example, 4-fluoro enhances lipophilicity and π-π stacking vs. 2-fluoro, which may sterically hinder binding .

Q. How do stability studies inform storage and handling protocols for this compound?

Methodological Answer :

  • Thermal Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring. Degradation products (e.g., hydrolyzed amine or oxidized phenoxy groups) indicate sensitivity to moisture/heat, necessitating desiccants and refrigeration .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess fluorophenoxy ring stability. Store in amber glass or light-resistant containers to prevent radical-mediated decomposition .

Q. What mechanistic insights explain contradictions in biological activity data (e.g., hERG channel inhibition)?

Methodological Answer :

  • hERG Assays : Use patch-clamp electrophysiology or fluorescence-based thallium flux assays (e.g., Invitrogen’s hERG kit) to quantify IC₅₀ values. The compound’s basic amine may interact with hERG’s Tyr652/Phe656 residues, posing arrhythmia risks .
  • Mitigation Strategies : Introduce steric hindrance (e.g., branched alkyl chains) or reduce basicity (e.g., replacing methylamine with a tertiary amine) to minimize hERG affinity while retaining target activity .

Q. How can substituent modifications optimize reactivity for downstream derivatization?

Methodological Answer :

  • Protecting Groups : Temporarily protect the amine with Boc (di-tert-butyl dicarbonate) during phenoxy alkylation to prevent side reactions. Deprotect with TFA post-synthesis .
  • Activation : Convert the amine to an amide or sulfonamide for coupling with carboxylic acids (e.g., EDC/HOBt-mediated reactions) .

Q. What analytical workflows resolve discrepancies in spectroscopic data for structural analogs?

Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in analogs with similar substituents (e.g., 3- vs. 4-fluorophenoxy) by correlating ¹H-¹³C couplings.
  • X-ray Crystallography : Determine absolute configuration for chiral derivatives (e.g., cis/trans isomers in piperidine conjugates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.